3-Hexenal

Flavor Science Sensory Analysis Green Leaf Volatiles

3-Hexenal (CAS 4440-65-7), also known as (Z)-3-hexenal or cis-3-hexenal, is a six-carbon unsaturated aldehyde belonging to the class of green leaf volatiles (GLVs). It is a key odorant responsible for the characteristic 'freshly cut grass' aroma and is produced enzymatically from linolenic acid via the lipoxygenase pathway upon plant tissue disruption.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 4440-65-7
Cat. No. B1207279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexenal
CAS4440-65-7
Synonyms(Z)-3-hexenal
3-hexenal
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC=CCC=O
InChIInChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3
InChIKeyGXANMBISFKBPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fat
soluble (in ethanol)

3-Hexenal (CAS 4440-65-7) for Flavor, Fragrance & Plant Science R&D: A Green Leaf Volatile with Extreme Sensory Potency


3-Hexenal (CAS 4440-65-7), also known as (Z)-3-hexenal or cis-3-hexenal, is a six-carbon unsaturated aldehyde belonging to the class of green leaf volatiles (GLVs). It is a key odorant responsible for the characteristic 'freshly cut grass' aroma and is produced enzymatically from linolenic acid via the lipoxygenase pathway upon plant tissue disruption [1][2]. 3-Hexenal is noted for its extremely low odor detection threshold of 0.25 parts per billion (ppb) in air, making it one of the most potent natural aroma compounds known [3].

3-Hexenal: Why Chemical and Functional Equivalence with Other C6 Aldehydes Cannot Be Assumed


While 3-hexenal belongs to a family of C6 aldehydes and alcohols collectively known as green leaf volatiles (GLVs), it cannot be generically substituted with related compounds like trans-2-hexenal, cis-3-hexen-1-ol, or hexanal. Each GLV possesses a distinct olfactory profile defined by a specific odor threshold and qualitative character, which arises from unique structural features [1]. Furthermore, 3-hexenal is chemically unstable and undergoes spontaneous isomerization to trans-2-hexenal, a process that fundamentally alters both its aroma and its biological activity in plant defense signaling [2]. This inherent instability, which is unique among these isomers, mandates specific handling and formulation strategies for industrial use [3].

3-Hexenal Quantitative Differentiation Data: Comparative Sensory and Biological Activity Evidence


3-Hexenal Odor Detection Threshold vs. Trans-2-Hexenal and Hexanal in Water

The odor detection threshold of (Z)-3-hexenal is 0.25 ppb in water, which is significantly lower than that of its primary isomerization product, (E)-2-hexenal (17 ppb), and the saturated analog, hexanal (4.5 ppb). This demonstrates an 68-fold greater sensory potency compared to trans-2-hexenal and an 18-fold greater potency than hexanal [1][2].

Flavor Science Sensory Analysis Green Leaf Volatiles

3-Hexenal vs. Trans-2-Hexenal: Comparative Flavor Dilution (FD) Factors in Tomato Aroma

In cherry tomato extracts, (Z)-3-hexenal exhibited a Flavor Dilution (FD) factor of 1024, which was four times higher than the FD factor of 256 determined for (E)-2-hexenal under identical conditions. This indicates that (Z)-3-hexenal is perceived as a much more potent and character-impact aroma compound in this complex food matrix [1].

Aroma Chemistry Tomato Flavor Gas Chromatography-Olfactometry

3-Hexenal Odor Activity Value (OAV) Comparison in Yellow Peach

In a quantitative study of yellow peach aroma, the Odor Activity Value (OAV) for (Z)-3-hexenal ranged from 9.2 to 56.5, while the OAV for (E)-2-hexenal ranged from 16.5 to 37.4, and hexanal exhibited a much higher OAV of 243.2 to 442.4. While hexanal's OAV is higher, the study confirms that (Z)-3-hexenal's contribution is distinct and quantifiably significant .

Food Chemistry Aroma Quantitation Odor Activity Value

Isomerization Instability: 3-Hexenal vs. Trans-2-Hexenal Stability

(Z)-3-Hexenal is chemically unstable and undergoes spontaneous isomerization to the more thermodynamically stable isomer, (E)-2-hexenal [1]. This isomerization process, which can also be catalyzed enzymatically by (3Z):(2E)-hexenal isomerase, fundamentally changes the compound's odor profile from a potent, fresh-cut grass aroma (0.25 ppb threshold) to a weaker, green-banana note (17 ppb threshold) [2][3].

Chemical Stability Isomerization Formulation Science

Plant Defense Elicitor Activity: (Z)-3-Hexenal vs. (Z)-3-Hexenol

In studies of plant defense signaling, (Z)-3-hexenal acts as a potent volatile signal, directly repelling herbivores such as the tea green leafhopper (E. onukii) via a specific chemosensory receptor (EnouCSP14) [1]. While the related alcohol, (Z)-3-hexenol, also activates plant defense genes, it has a significantly higher odor threshold (70 ppb vs. 0.25 ppb) and is chemically inert, suggesting it operates through a different mechanism [2].

Plant Biology Chemical Ecology Pest Management

3-Hexenal Application Scenarios: Where Unique Sensory and Biological Properties Drive Value


High-Fidelity Flavor Reconstitution for Tomato and Berry Products

For food scientists developing authentic tomato, strawberry, or berry flavor profiles, (Z)-3-hexenal is indispensable. Its exceptionally low odor threshold (0.25 ppb) and high Flavor Dilution factor (FD = 1024) mean it provides a dominant fresh, green, and grassy character at very low concentrations [1][2]. Substituting with trans-2-hexenal (FD = 256, threshold 17 ppb) or hexanal (threshold 4.5 ppb) will result in a flatter, less vibrant, or uncharacteristically fatty aroma profile, failing to meet consumer expectations for freshness [2][3].

Creation of Premium 'Fresh-Cut' Fragrance Accords

Perfumers and fragrance houses formulating 'green' or 'aquatic' accords require the unparalleled potency and authentic 'freshly cut grass' character of 3-hexenal. The compound's 68-fold greater odor potency compared to its stable isomer trans-2-hexenal allows for a more impactful, true-to-life green note at minimal dosage [1]. Procurement teams must specify 3-hexenal stabilized in a solvent like triacetin to ensure the correct isomer is delivered and its unique olfactory profile is preserved throughout the fragrance's shelf life [2].

Research into Plant Defense Priming and Sustainable Pest Management

Plant biologists and chemical ecologists investigating herbivore-induced plant volatiles (HIPVs) require pure (Z)-3-hexenal as a specific elicitor. Unlike the related alcohol (Z)-3-hexenol, which acts through a general defense pathway, (Z)-3-hexenal activates a specific chemosensory receptor (EnouCSP14) in the tea green leafhopper, directly mediating repellent behavior [1]. Its extreme volatility and instability also mimic the natural, transient burst of GLVs upon wounding, making it the only authentic standard for studying rapid plant-to-plant or plant-to-insect signaling events [2].

Technical Documentation Hub

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